3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate
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Overview
Description
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate is a complex organic compound with a unique structure It is characterized by a hexahydro-methanoindene core attached to a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate typically involves multiple steps. One common method includes the reaction of hexahydro-methanoindene with 4-nitrobenzoic acid under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various ester derivatives .
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Shares a similar core structure but lacks the nitrobenzoate group.
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl acetate: Similar structure with an acetate group instead of a nitrobenzoate group.
Uniqueness
The presence of the nitrobenzoate group in 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
93818-38-3 |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-4-enyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H17NO4/c19-17(10-4-6-12(7-5-10)18(20)21)22-16-9-11-8-15(16)14-3-1-2-13(11)14/h1,3-7,11,13-16H,2,8-9H2 |
InChI Key |
IXPCQMOEBACHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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